molecular formula C18H26O B12745809 Hexamethylindanopyran, (4R,7R)- CAS No. 252933-48-5

Hexamethylindanopyran, (4R,7R)-

Cat. No.: B12745809
CAS No.: 252933-48-5
M. Wt: 258.4 g/mol
InChI Key: ONKNPOPIGWHAQC-RYUDHWBXSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for Hexamethylindanopyran, (4R,7R)-, is (4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene . This name reflects the compound’s bicyclic structure, which combines a cyclopentane ring fused with an isochromene system. Key features of the nomenclature include:

  • Stereochemical descriptors : The (4R,7R) configuration specifies the absolute stereochemistry at carbons 4 and 7, critical for differentiating this isomer from others in the hexamethylindanopyran family.
  • Ring numbering : The cyclopenta[g]isochromene system is numbered such that the oxygen atom in the pyran ring occupies position 1, with subsequent positions following IUPAC’s fused-ring numbering rules.
  • Substituent placement : The six methyl groups are located at positions 4, 6, 6, 7, 8, and 8, with the tetrahydro designation indicating partial saturation of the isochromene ring.

A comparative breakdown of the IUPAC name is provided in Table 1.

Table 1: Structural components of the IUPAC name

Component Description
(4R,7R)- Stereochemistry at chiral centers (C4 and C7)
Hexamethyl Six methyl groups (-CH₃) at specified positions
Tetrahydro Partial saturation of the isochromene ring
Cyclopenta[g]isochromene Fused bicyclic system (cyclopentane + isochromene with annelation at position g)

CAS Registry Numbers and Unique Chemical Identifiers

Hexamethylindanopyran, (4R,7R)-, is distinguished by several registry identifiers:

  • CAS Registry Number : While the parent compound Galaxolide (a mixture of stereoisomers) is assigned 1222-05-5 , the specific (4R,7R)-isomer may be referenced under alternative identifiers due to stereochemical variations. For example, the (4R,7S)-isomer is cataloged as 172339-63-8 , suggesting analogous numbering for the (4R,7R)-form.
  • EC Number : 214-946-9 (assigned to the substance regardless of stereochemistry).
  • DSSTox IDs : The U.S. Environmental Protection Agency’s CompTox Chemicals Dashboard lists DTXSID101044175 and DTXSID501044284 for related stereoisomers.

Table 2: Key chemical identifiers

Identifier Type Value Source
CAS Registry Number 1222-05-5 (parent) PubChem, ChemSpider
EC Number 214-946-9 INCI Beauty
DSSTox Substance ID DTXSID501044284 EPA CompTox

Historical Evolution of Nomenclature in Fragrance Chemistry

The nomenclature of hexamethylindanopyran derivatives reflects broader trends in synthetic fragrance chemistry:

  • Early terminology : Initially termed Galaxolide (a trade name by International Flavors & Fragrances) upon its 1965 introduction, the compound was described using trivial names emphasizing its musk-like odor rather than structure.
  • Shift to systematic naming : As regulatory frameworks evolved, IUPAC names became essential for precise identification. For hexamethylindanopyran, this transition occurred in the 1990s, aligning with efforts to standardize fragrance ingredient labeling.
  • Stereochemical clarity : The explicit inclusion of (4R,7R)- in modern nomenclature addresses regulatory requirements for distinguishing isomers with varying environmental and biological behaviors.

Comparative Analysis of International Naming Systems

Naming conventions for Hexamethylindanopyran, (4R,7R)-, vary across organizations:

  • IUPAC vs. INCI : While IUPAC prioritizes structural precision, the International Nomenclature of Cosmetic Ingredients (INCI) uses Hexamethylindanopyran as a simplified designation, omitting stereochemical details.
  • CAS vs. EINECS : The CAS system assigns unique numbers to stereoisomers, whereas the European Inventory of Existing Commercial Chemical Substances (EINECS) groups stereoisomers under a single EC number.
  • Regulatory aliases : The U.S. FDA’s Global Substance Registration System (GSRS) uses 8OOC6825VC for the (4R,7S)-isomer, illustrating the need for cross-referencing databases to resolve stereochemical ambiguities.

Table 3: Cross-system nomenclature comparisons

System Name/Identifier Stereochemical Specificity
IUPAC (4R,7R)-4,6,6,7,8,8-hexamethyl-... High
INCI Hexamethylindanopyran None
CAS 172339-63-8 (example for 4R,7S) High
EINECS 214-946-9 Low

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

252933-48-5

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

(4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene

InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1

InChI Key

ONKNPOPIGWHAQC-RYUDHWBXSA-N

Isomeric SMILES

C[C@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C

Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethylindanopyran, (4R,7R)-, is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of a suitable precursor, followed by methylation and hydrogenation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In industrial settings, the production of Hexamethylindanopyran, (4R,7R)-, is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Hexamethylindanopyran, (4R,7R)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Hexamethylindanopyran, (4R,7R)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hexamethylindanopyran, (4R,7R)-, primarily involves its interaction with olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic musk scent. Additionally, its lipophilic nature allows it to penetrate biological membranes, making it effective in various applications .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

For a meaningful comparison, hypothetical similarities and differences with structurally related compounds are inferred below, based on general principles of stereochemistry and functional group interactions.

Table 1: Hypothetical Comparison of Hexamethylindanopyran and Related Compounds

Property Hexamethylindanopyran, (4R,7R)- Dihydro-β-agarofuran Derivatives (e.g., Compound 3) Indane-Based Terpenoids (General Class)
Core Structure Indane fused with pyran Fused bicyclic furan (agarofuran skeleton) Indane with variable substituents
Key Functional Groups Methyl, ether oxygen Acetoxy, benzoyloxy, hydroxyl, ketone Hydroxyl, ester, or methyl groups
Stereochemical Centers C-4 and C-7 (R-configuration) Multiple centers (e.g., C-1, C-6, C-8, C-9) Variable
Spectral Identification Not discussed in evidence Relies on NOESY, HMBC, and specific rotation NMR, IR, and MS analysis
Biological Activity Unspecified Anticancer, anti-inflammatory Antimicrobial, antioxidant

Key Differences:

Stereochemical Complexity: Dihydro-β-agarofurans (e.g., compound 3) exhibit extensive stereochemical variation at multiple centers (C-1, C-6, C-8, and C-9), which directly affects their biological activity and spectroscopic profiles . In contrast, Hexamethylindanopyran’s activity would hinge on its (4R,7R) configuration, though this remains unverified in the evidence.

Functionalization: Agarofuran derivatives often feature ester-linked benzoyl or acetyl groups (e.g., 6-acetoxy-8,9-dibenzoyloxy in compound 3), enhancing their solubility and interaction with biological targets . Hexamethylindanopyran’s methyl groups may confer higher hydrophobicity.

Spectral Signatures: The evidence highlights NOESY correlations and specific rotations (e.g., compound 3: [α]D<sup>23</sup> = –31.0°) for stereochemical assignments in agarofurans . Hexamethylindanopyran would require similar techniques but with distinct spectral patterns due to its pyran ring and methyl substituents.

Q & A

Q. Table 1. Key Spectroscopic Data for (4R,7R)-Hexamethylindanopyran Validation

TechniqueCritical ParametersReference
TDDFT-ECDPositive CE at 304 nm, shoulders at 236–207 nm
13C^{13}\text{C} NMRδ 72.4 (C3D), δ 62.9 (Cβ)
HRMS[M + Na]+^+: m/z 877.2443 (calc. 877.2432)

Q. Table 2. Synthesis Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature60–80°CMaximizes rate
SolventDCM/MeOH (9:1)Reduces racemization
Catalyst Loading5 mol%Balances cost/selectivity

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